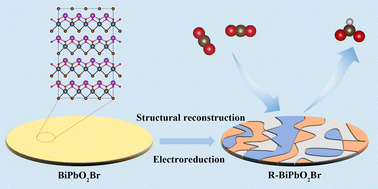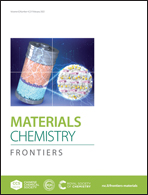Structural reconstruction of BiPbO2Br nanosheets for electrochemical CO2 reduction to formate†
Materials Chemistry Frontiers Pub Date: 2023-05-10 DOI: 10.1039/D3QM00262D
Abstract
The electrochemical reduction of CO2 to value-added products represents a promising strategy to store renewable energy and realize global carbon neutrality. Bi-based materials have attracted extensive attention for formate production from CO2 reduction. Herein, we employ BiPbO2Br nanosheets as the bimetallic oxyhalide precursor to prepare a reconstructed Bi–Pb composite catalyst by electroreduction. The resultant catalyst exhibits impressive performance for formate production, including a high partial current density (40 mA cm−2 at −1.0 V), a high faradaic efficiency (96.6% at −0.9 V), a high energy conversion efficiency (>50% from −0.8 to −1.1 V), and good stability. As compared with the monometallic Bi and Pb counterparts, the Bi–Pb composite catalyst demonstrates superior intrinsic performance, which is attributed to the multiphase composites and abundant heterogeneous interfaces derived from electroreduction induced structural reconstruction of BiPbO2Br. This work offers an attractive strategy to further improve the performance of Bi catalysts for CO2 reduction to formate.


Recommended Literature
- [1] Design and construction of Ni3−xCoxO4 nanorods grown on Ni foam for tuning synthetic natural gas heating values
- [2] Selectfluor-mediated construction of 3-arylselenenyl and 3,4-bisarylselenenyl spiro[4.5]trienones via cascade annulation of N-phenylpropiolamides with diselenides†
- [3] Equipment news
- [4] Fluorescence spectra of asymmetric diamines having primary and tertiary amino groups
- [5] Cellulose modification by polymer grafting: a review
- [6] Back cover
- [7] Recent progress in the electron paramagnetic resonance study of polymers
- [8] Selective switching of multiple plexcitons in colloidal materials: directing the energy flow at the nanoscale†
- [9] Molecular and electronic structure of an azidocobalt(iii) complex derived from X-ray crystallography, linear spectroscopy and quantum chemical calculations†
- [10] A high-throughput metabolomic approach to explore the regulatory effect of mangiferin on metabolic network disturbances of hyperlipidemia rats†

Journal Name:Materials Chemistry Frontiers
Research Products
-
CAS no.: 11100-24-6
-
CAS no.: 101713-87-5
-
CAS no.: 124387-19-5
-
CAS no.: 108694-93-5
-
CAS no.: 124252-41-1









